(2E)-1-(4-methylphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(4-METHYLPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-METHYLPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylacetophenone and 1,3,5-trimethyl-4-formylpyrazole in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-METHYLPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-METHYLPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential use in drug development. Their ability to interact with specific enzymes and receptors makes them candidates for treating various diseases.
Industry
Industrially, the compound can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in manufacturing.
Mechanism of Action
The mechanism of action of (E)-1-(4-METHYLPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its simple structure and biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with diverse biological properties.
Pyrazoles: Compounds containing the pyrazole ring, known for their pharmacological activities.
Uniqueness
(E)-1-(4-METHYLPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its combination of a chalcone backbone with a pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H18N2O |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H18N2O/c1-11-5-7-14(8-6-11)16(19)10-9-15-12(2)17-18(4)13(15)3/h5-10H,1-4H3/b10-9+ |
InChI Key |
KONVRFIDFQMXMH-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=C(N(N=C2C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(N(N=C2C)C)C |
Origin of Product |
United States |
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